2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide
Description
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Properties
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-6-7-16-12(21)9-19-14(22)13-11(10(2)18-19)8-17-20(13)15(3,4)5/h8H,6-7,9H2,1-5H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKJRKYMRAVOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C2=C(C=NN2C(C)(C)C)C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide is a novel compound belonging to the pyrazolo[3,4-d]pyridazine family. Its unique structural features suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
Structural Characteristics
The compound features a complex organic structure characterized by:
- Core Structure : Pyrazolo[3,4-d]pyridazine
- Substituents : A tert-butyl group and a propylacetamide moiety
- Molecular Formula : CHNO
This configuration is anticipated to influence its pharmacological properties significantly.
Biological Activity Overview
Recent studies have explored the compound's biological activities across several domains:
Anticancer Activity
Preliminary investigations have indicated that derivatives of pyrazolo[3,4-d]pyridazine exhibit moderate to good anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
- Mechanisms : Induction of apoptosis and cell cycle arrest were observed in treated cells.
Antimicrobial Properties
The compound has shown promise in antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:
- MIC Values : Compounds in this class displayed MIC values ranging from 2 µg/mL to over 64 µg/mL against various bacterial strains.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-(1-(tert-butyl)-4-methyl) | S. aureus | 2 |
| 2-(1-(tert-butyl)-4-methyl) | E. coli | 16 |
| 2-(1-(tert-butyl)-4-methyl) | P. aeruginosa | >64 |
Neuroprotective Effects
Research has suggested potential neuroprotective effects through inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission:
- Inhibition Rates : The compound demonstrated significant AChE inhibition with IC values comparable to established drugs like Donepezil.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrazolopyridazines | Similar core but different substituents | Moderate anticancer activity |
| Fluoroacetamides | Electron-withdrawing moieties | Enhanced reactivity; variable antimicrobial activity |
| Benzamides | Acetamide functionality | Diverse pharmacological profiles |
This table illustrates how variations in substituents influence the biological activities of related compounds.
Case Studies
Several case studies have documented the synthesis and evaluation of similar pyrazolo compounds:
- Synthesis Methodology : Multi-step synthetic routes involving cyclization reactions were utilized to produce derivatives with enhanced biological profiles.
- Activity Screening : Compounds were screened against various cancer cell lines and bacterial strains, revealing promising bioactivity that warrants further investigation.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent . Preliminary studies indicate that it may inhibit tumor cell proliferation by modulating specific signaling pathways involved in cell growth and survival. For example, tests on various cancer cell lines have shown promising cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer therapies.
Anti-inflammatory Properties
The structural characteristics of 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide imply potential anti-inflammatory effects. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are critical in inflammatory responses.
Antimicrobial Activity
Research into related compounds within the pyrazolo[3,4-d]pyridazine family has indicated antimicrobial properties against various bacterial strains. The unique functional groups present in this compound may enhance its efficacy against pathogens, making it a candidate for further exploration in antimicrobial drug development.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Anticancer Activity : A study demonstrated that the compound exhibited significant cytotoxic effects on A549 and MCF-7 cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : In vitro assays suggested that the compound could reduce levels of inflammatory markers, supporting its use in conditions characterized by chronic inflammation.
- Antimicrobial Studies : Derivatives of pyrazolo[3,4-d]pyridazine have shown activity against Gram-positive and Gram-negative bacteria, highlighting the need for further investigation into this compound's antimicrobial potential.
Q & A
Q. What synthetic strategies are employed for constructing the pyrazolo[3,4-d]pyridazinone core in this compound?
The pyrazolo[3,4-d]pyridazinone scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting α-chloroacetamide derivatives with substituted pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the fused heterocyclic system . Key considerations include optimizing reaction temperature (60–80°C) and stoichiometry to avoid side products like uncyclized intermediates. Patent literature highlights tert-butyl group introduction via nucleophilic substitution using tert-butyl bromide or Grignard reagents .
Q. How is structural elucidation performed for this compound, and what spectroscopic techniques are prioritized?
Structural confirmation relies on multimodal spectroscopy:
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and acetamide carbonyl (δ ~170 ppm for ¹³C) .
- IR Spectroscopy : Validate lactam (C=O stretch at ~1680–1700 cm⁻¹) and secondary amide (N–H bend at ~1550 cm⁻¹) functionalities .
- HRMS : Confirm molecular ion ([M+H]⁺) with mass accuracy <5 ppm to distinguish from regioisomers .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
Given its heterocyclic core (common in kinase inhibitors), prioritize:
- Kinase inhibition assays (e.g., ELISA-based ATP competition).
- Cytotoxicity profiling (MTT assay in cancer cell lines like HeLa or HepG2). Use DMSO as a solubilizing agent (≤0.1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
Employ density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for substituent modification (e.g., replacing tert-butyl with bulkier groups for hydrophobic pocket fitting). Molecular dynamics simulations (MD) can predict binding stability in kinase domains (e.g., EGFR or BRAF) . Validate predictions with free-energy perturbation (FEP) to rank analog potency .
Q. What experimental strategies resolve contradictions in spectroscopic data during structural validation?
If NMR signals overlap (e.g., pyridazinone vs. acetamide protons):
- Use 2D NMR (COSY, HSQC) to assign coupled spins and correlate ¹H-¹³C pairs .
- Compare experimental IR/MS data with simulated spectra from quantum chemistry software (e.g., Gaussian) .
- Synthesize a deuterated analog to isolate specific proton environments .
Q. How can reaction conditions be optimized to scale synthesis while minimizing impurities?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors via response surface methodology .
- HPLC-PDA monitoring : Track intermediate formation (e.g., tert-butyl insertion) to arrest reactions at >90% conversion .
- Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .
Q. What methodologies address low solubility in biological assays without structural modification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
